Cas no 62003-09-2 (2H-Inden-2-one, 1-(cyclohexylamino)-1,3-dihydro-1,5-dimethyl-, oxime)

2H-Inden-2-one, 1-(cyclohexylamino)-1,3-dihydro-1,5-dimethyl-, oxime structure
62003-09-2 structure
Product name:2H-Inden-2-one, 1-(cyclohexylamino)-1,3-dihydro-1,5-dimethyl-, oxime
CAS No:62003-09-2
MF:C17H24N2O
MW:272.385264396667
CID:460937
PubChem ID:71390721

2H-Inden-2-one, 1-(cyclohexylamino)-1,3-dihydro-1,5-dimethyl-, oxime Chemical and Physical Properties

Names and Identifiers

    • 2H-Inden-2-one, 1-(cyclohexylamino)-1,3-dihydro-1,5-dimethyl-, oxime
    • N-[3-(cyclohexylamino)-3,6-dimethyl-1H-inden-2-ylidene]hydroxylamine
    • N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine
    • DTXSID60812621
    • 62003-09-2
    • Inchi: InChI=1S/C17H24N2O/c1-12-8-9-15-13(10-12)11-16(19-20)17(15,2)18-14-6-4-3-5-7-14/h8-10,14,18,20H,3-7,11H2,1-2H3
    • InChI Key: YZWNYRKBQBMMKU-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C=C1)C(C(=NO)C2)(C)NC3CCCCC3

Computed Properties

  • Exact Mass: 272.18902
  • Monoisotopic Mass: 272.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 44.6Ų
  • XLogP3: 4.2

Experimental Properties

  • PSA: 44.62

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